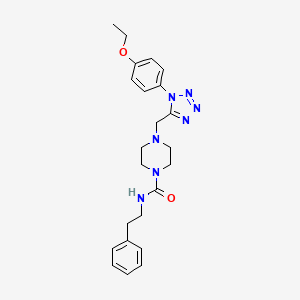
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H29N7O2 and its molecular weight is 435.532. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Synthesis of Antagonists and Analgesic Agents
The synthesis of compounds related to 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has been explored for developing CCR5 antagonists and analgesic agents. One such example is the practical synthesis of a CCR5 antagonist, which involves the Suzuki−Miyaura reaction and offers a new, cost-effective method without chromatographic purification (Ikemoto et al., 2005).
Anticancer and Anti-Inflammatory Properties
Novel heterocyclic compounds derived from visnagenone and khellinone, similar in structure to the given compound, have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl, triazines, and oxadiazepines, exhibit significant COX-1/COX-2 inhibition (Abu‐Hashem et al., 2020).
Antitumor Properties
Research into pyrazolopyrimidines derivatives, which are structurally related to the compound , has demonstrated anticancer and anti-5-lipoxygenase agent properties. This includes the synthesis of novel compounds with potential applications in cancer treatment (Rahmouni et al., 2016).
Cytotoxicity Studies
Compounds like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have been synthesized and evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma cells, showing potential in cancer research (Hassan et al., 2014).
Antimicrobial Activity
Antimicrobial Applications
New pyridine derivatives with structural similarities have been synthesized and shown to possess variable and modest antimicrobial activity against bacteria and fungi, indicating potential use in developing new antimicrobial agents (Patel et al., 2011).
Antiviral and Cytostatic Activity
Studies on nucleoside and nucleotide derivatives of pyrazofurin, a compound similar in structure, have revealed antiviral and cytostatic activity, highlighting the potential for these types of compounds in treating viral infections and cancer (Petrie et al., 1986).
Antidiabetic Properties
- Antidiabetic Screening: Dihydropyrimidine Derivatives, structurally related to the compound, have been synthesized and evaluated for antidiabetic activity, demonstrating potential applications in diabetes treatment (Lalpara et al., 2021).
Nootropic Agents
- Potential Nootropic Agents: Research on 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which share structural similarities, has been conducted to test for nootropic activity, suggesting potential use in cognitive enhancement (Valenta et al., 1994).
Antidepressant Discovery
- Antidepressant Properties: Novel 3-ethoxyquinoxalin-2-carboxamides, structurally related, have been designed and synthesized as 5-HT3 receptor antagonists, showing promise as new antidepressants (Mahesh et al., 2011).
特性
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJLEBRXPDWAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

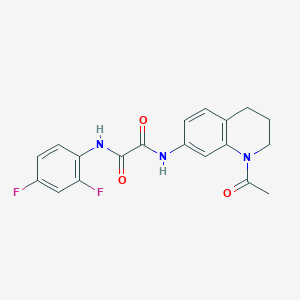
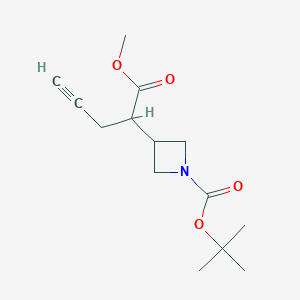
![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393278.png)
![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)
![8-(2-Chlorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)
![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)

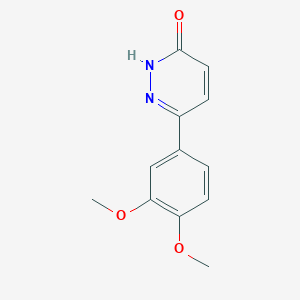
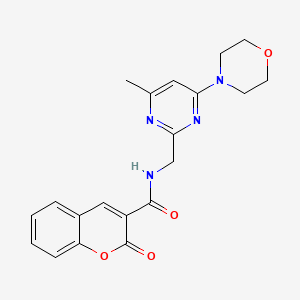
![7-Methyl-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393288.png)
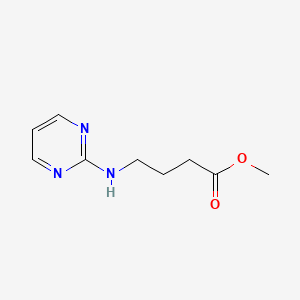
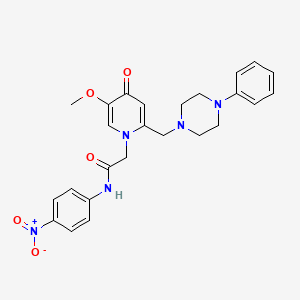
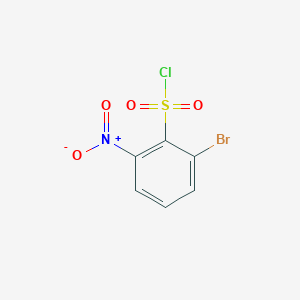
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)